molecular formula C22H26N4O3S B2943777 N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1203183-05-4

N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2943777
CAS No.: 1203183-05-4
M. Wt: 426.54
InChI Key: JUHPKAQZXRWESX-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperazine derivative.

    Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxyphenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
  • N-(2,3-dimethoxyphenyl)-4-(4-propyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Uniqueness

N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is unique due to its specific structural features, such as the presence of the ethyl group on the benzothiazole ring and the dimethoxyphenyl group. These structural elements may contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-4-15-7-5-10-18-19(15)24-22(30-18)26-13-11-25(12-14-26)21(27)23-16-8-6-9-17(28-2)20(16)29-3/h5-10H,4,11-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHPKAQZXRWESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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